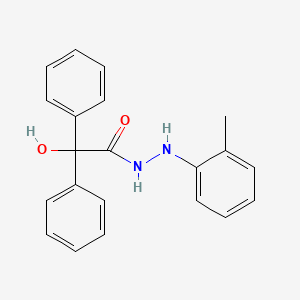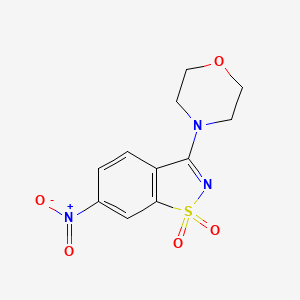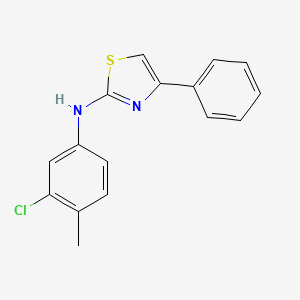![molecular formula C19H18BrN3O3 B11538513 2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide](/img/structure/B11538513.png)
2-(2-bromo-4-methoxyphenoxy)-N'-[(E)-(1-methyl-1H-indol-3-yl)methylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a hydrazide derivative with a complex structure. Let’s break it down:
- The core structure consists of an acetohydrazide moiety (N’-[(E)-(1-methyl-1H-indol-3-yl)methylidene]) attached to a phenoxy group (2-bromo-4-methoxyphenoxy).
- The indole ring (1-methyl-1H-indol-3-yl) contributes to its aromatic character.
- Overall, it combines features from both hydrazides and indoles, making it intriguing for various applications.
Preparation Methods
- Synthetic routes:
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature.
- considering its complexity, it likely involves multiple steps, including hydrazide formation, indole functionalization, and bromination.
- Industrial production:
- Industrial-scale synthesis may involve modifications of existing methods or custom approaches.
- Collaboration with experts in synthetic chemistry would be necessary for large-scale production.
Chemical Reactions Analysis
- Reactions:
- It could undergo various reactions, including:
- Bromination (due to the bromo group).
- Hydrazide reactions (e.g., acylation, condensation).
- Indole-based transformations (e.g., electrophilic substitution).
- It could undergo various reactions, including:
- Common reagents and conditions:
- Bromination: N-bromosuccinimide (NBS) in an inert solvent.
- Hydrazide reactions: Acetic anhydride, acid catalysts.
- Indole modifications: Lewis acids (e.g., AlCl₃).
- Major products:
- Brominated derivatives, acylated hydrazides, and modified indoles.
Scientific Research Applications
- Chemistry:
- Building block for designing novel compounds.
- Potential ligand for metal complexes.
- Biology and Medicine:
- Investigate its interactions with biological targets (e.g., enzymes, receptors).
- Evaluate its cytotoxicity or antimicrobial properties.
- Industry:
- Explore its use in materials science (e.g., polymers, coatings).
Mechanism of Action
- Not well-documented, but:
- It might interact with cellular components (proteins, nucleic acids) due to its diverse functional groups.
- Further studies are needed to elucidate its precise mechanism.
Comparison with Similar Compounds
- Similar compounds:
(2-bromo-4-methoxyphenoxy) (tert-butyl)dimethylsilane: .
4-BROMO-2-(2-((4-METHOXYPHENOXY)ACETYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE: .
2-Methoxyphenyl isocyanate: (for chemoselective reactions) .
Remember that detailed experimental procedures and specific data are scarce, but this compound’s potential warrants further investigation
Properties
Molecular Formula |
C19H18BrN3O3 |
|---|---|
Molecular Weight |
416.3 g/mol |
IUPAC Name |
2-(2-bromo-4-methoxyphenoxy)-N-[(E)-(1-methylindol-3-yl)methylideneamino]acetamide |
InChI |
InChI=1S/C19H18BrN3O3/c1-23-11-13(15-5-3-4-6-17(15)23)10-21-22-19(24)12-26-18-8-7-14(25-2)9-16(18)20/h3-11H,12H2,1-2H3,(H,22,24)/b21-10+ |
InChI Key |
ICMGNZDELNVTIB-UFFVCSGVSA-N |
Isomeric SMILES |
CN1C=C(C2=CC=CC=C21)/C=N/NC(=O)COC3=C(C=C(C=C3)OC)Br |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C=NNC(=O)COC3=C(C=C(C=C3)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(E)-{2-[(2,4,6-tribromophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-fluorobenzoate](/img/structure/B11538441.png)
![4-[(E)-({4-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]phenyl}imino)methyl]phenyl 3-bromobenzoate](/img/structure/B11538442.png)

![4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene](/img/structure/B11538446.png)

![2-[(1-bromonaphthalen-2-yl)oxy]-N'-[(E)-naphthalen-2-ylmethylidene]butanehydrazide](/img/structure/B11538471.png)
![2,4-dibromo-6-[(E)-({4-[(4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}phenyl)sulfonyl]phenyl}imino)methyl]phenol](/img/structure/B11538477.png)
![2-[(diphenylmethyl)sulfanyl]-N-phenylacetamide](/img/structure/B11538489.png)
![(Z)-[(3E)-1,1,1,5,5,5-Hexafluoro-3-hydrazinylidene-4-(trifluoromethyl)pentan-2-ylidene]hydrazine](/img/structure/B11538493.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11538506.png)

![N-(4-{[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-1-(phenylcarbonyl)hydrazinyl]sulfonyl}phenyl)acetamide](/img/structure/B11538517.png)
![Ethyl 2-amino-4-[4-(methylsulfanyl)phenyl]-5-oxo-1-(4-sulfamoylphenyl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B11538518.png)
![Ethyl 6'-amino-5-chloro-5'-cyano-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11538529.png)
